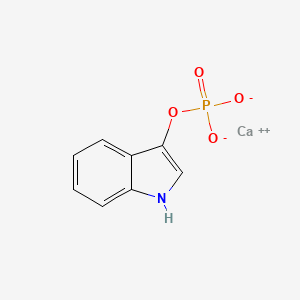

calcium 1H-indol-3-yl phosphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

16036-53-6 |

|---|---|

Molecular Formula |

C8H6CaNO4P |

Molecular Weight |

251.19 g/mol |

IUPAC Name |

calcium;1H-indol-3-yl phosphate |

InChI |

InChI=1S/C8H8NO4P.Ca/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12);/q;+2/p-2 |

InChI Key |

CKNGOVGLYMZMFW-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Indolyl Phosphate Salts: A Technical Guide to Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Indolyl phosphate salts are a critical class of chromogenic substrates, indispensable in a multitude of biochemical and molecular biology applications. Their utility primarily stems from the enzymatic cleavage of the phosphate group by phosphatases, leading to the formation of a colored precipitate, which allows for the sensitive detection of enzyme activity. This technical guide provides an in-depth exploration of the chemical properties and stability of common indolyl phosphate salts, offering valuable data and methodologies for researchers in drug development and diagnostics.

Core Chemical Properties of Indolyl Phosphate Salts

The functionality and reliability of indolyl phosphate salts in experimental assays are intrinsically linked to their fundamental chemical properties. Key parameters such as solubility, pKa, and melting point dictate their handling, formulation, and application. While extensive quantitative data for all derivatives is not always publicly available, this section summarizes the known properties of the most frequently utilized salts.

Solubility

The solubility of indolyl phosphate salts is a crucial factor for their application in aqueous buffer systems used in most biological assays. Solubility is highly dependent on the nature of the counter-ion and the substitution pattern on the indole ring. Generally, disodium salts exhibit good solubility in water, whereas p-toluidine salts are more soluble in organic solvents like dimethylformamide (DMF).

| Compound Name | Salt Form | Water Solubility | Organic Solvent Solubility |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | Disodium | 50 mg/mL[1] | Insoluble in DMF[1] |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | p-Toluidine | Sparingly soluble | Soluble in DMF (20 mg/mL) |

| 5-Bromo-6-chloro-3-indolyl phosphate (Magenta-Phos) | Disodium | Soluble (1% solution) | Data not readily available |

| 5-Bromo-6-chloro-3-indolyl phosphate (Magenta-Phos) | p-Toluidine | Insoluble | Soluble in DMF (50 mg/mL)[2] |

| 3-Indoxyl phosphate | Disodium | Data not readily available | Data not readily available |

Table 1: Solubility of Common Indolyl Phosphate Salts

pKa and Melting Point

Specific pKa and melting point data for many indolyl phosphate salts are not extensively reported in publicly accessible literature. The pKa of the phosphate group is a critical parameter influencing the substrate's charge state at a given pH, which can affect its interaction with the enzyme's active site. The melting point is an indicator of purity and thermal stability. Researchers are advised to consult supplier-specific documentation for any available data on these properties.

Stability of Indolyl Phosphate Salts

The stability of indolyl phosphate salts is paramount for ensuring the accuracy and reproducibility of assays. Degradation of the substrate can lead to high background signals or a decrease in sensitivity. Stability is influenced by several factors, including pH, temperature, and exposure to light.

General Storage and Handling Recommendations

To maintain their integrity, indolyl phosphate salts should be stored at low temperatures, typically -20°C, and protected from light and moisture.[1] Solutions should be prepared fresh whenever possible. For the p-toluidine salts, which are often dissolved in organic solvents like DMF, it is crucial to use anhydrous solvents to prevent hydrolysis.

Stability Under Different Conditions

Quantitative data on the degradation kinetics of indolyl phosphate salts under various pH and temperature conditions are not widely published. However, it is generally understood that the phosphate ester bond is susceptible to hydrolysis, particularly at acidic or highly alkaline pH and elevated temperatures. Forced degradation studies are recommended to assess the stability of these compounds in specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and stability analysis of indolyl phosphate salts, as well as a standard protocol for their use in detecting phosphatase activity.

General Synthesis and Purification of Indolyl Phosphate Salts

The synthesis of indolyl phosphate salts typically involves the phosphorylation of the corresponding indole derivative. A general procedure is outlined below, based on the synthesis of a 5-bromo-4-chloro-3-indoxyl derivative.[3][4]

Synthesis Protocol:

-

Phosphorylation: The starting indole, for example, 5-bromo-4-chloro-1H-indol-3-ol, is reacted with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dry dichloromethane) and in the presence of a base (e.g., pyridine) to form the phosphorodichloridate intermediate.

-

Hydrolysis: The intermediate is then carefully hydrolyzed with water to yield the corresponding phosphate monoester.

-

Salt Formation: The resulting indolyl phosphoric acid is then converted to the desired salt. For a disodium salt, this is typically achieved by reacting with a sodium base, such as sodium hydroxide or sodium carbonate. For a p-toluidine salt, the acid is reacted with p-toluidine.

-

Purification: The crude salt is purified, often by recrystallization from a suitable solvent system to obtain a product of high purity. Column chromatography on silica gel can also be employed for purification.[4][5]

Characterization: The final product should be characterized by analytical techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of indolyl phosphate salts and for quality control. The following is a general protocol that can be adapted for specific salts.[6][7][8][9]

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase system consists of:

-

Mobile Phase A: An aqueous buffer, such as a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 6.1).

-

Mobile Phase B: An organic solvent, such as acetonitrile.

-

-

Gradient Program: A suitable gradient program is developed to achieve optimal separation. For example, a linear gradient from a low to a high percentage of Mobile Phase B over a defined period.

-

Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.

-

Detection: The eluent is monitored at a wavelength where the indolyl phosphate salt and its potential degradation products have significant absorbance (e.g., around 290 nm).

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, the indolyl phosphate salt is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[10][11][12][13][14] The resulting solutions are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the parent peak.

Protocol for Determining Alkaline Phosphatase Activity using BCIP/NBT

This protocol describes the use of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) in combination with Nitro Blue Tetrazolium (NBT) for the colorimetric detection of alkaline phosphatase (AP) activity, for instance in a Western blot application.[1]

Materials:

-

BCIP/NBT substrate solution

-

Alkaline Phosphatase (AP) conjugated antibody

-

Wash buffer (e.g., TBS-T)

-

Substrate buffer (e.g., 0.1 M Tris-HCl, pH 9.5, containing 0.1 M NaCl and 5 mM MgCl₂)

Procedure:

-

Following incubation with the AP-conjugated secondary antibody, wash the membrane or tissue sample thoroughly with wash buffer to remove any unbound antibody.

-

Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions. This typically involves dissolving BCIP and NBT in the substrate buffer.

-

Incubate the membrane or tissue sample with the BCIP/NBT substrate solution at room temperature, protected from light.

-

Monitor the development of the blue/purple precipitate. The reaction time can vary from a few minutes to several hours depending on the amount of enzyme present.

-

Stop the reaction by washing the membrane or tissue sample with deionized water once the desired signal intensity is achieved.

Visualizations

The following diagrams illustrate key processes related to the use and analysis of indolyl phosphate salts.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 5-Bromo-6-chloro-3-indolyl phosphate 97 HPLC 6769-80-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Synthesis of 5-Bromo-4-chloro-3-indoxyl Choline Phosphate | Scientific.Net [scientific.net]

- 5. orgsyn.org [orgsyn.org]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. medcraveonline.com [medcraveonline.com]

- 12. pharmtech.com [pharmtech.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Calcium 1H-indol-3-yl Phosphate: Structure, Synthesis, and Potential Functions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the characteristics of indole-3-glycerol phosphate. However, specific data regarding Calcium 1H-indol-3-yl phosphate is sparse. This document, therefore, presents a comprehensive overview based on available chemical data, comparative analysis with structurally similar compounds, and scientifically grounded hypotheses regarding its synthesis and potential biological functions.

Molecular Structure

This compound is an organic calcium salt. Its core structure consists of a phosphate group esterified to the hydroxyl group at the 3-position of the 1H-indole ring. The calcium ion (Ca²⁺) acts as a counterion to the negatively charged phosphate group.

The chemical formula for this compound is C₈H₆CaNO₄P, and it has a molecular weight of 251.19 g/mol . The structure suggests a salt where one calcium ion balances the charge of one 1H-indol-3-yl phosphate anion, though a 1:2 metal-to-ligand ratio is also possible, forming Ca(C₈H₆NO₄P)₂.

Structural Comparison:

To understand the potential properties of this compound, a comparison with the well-characterized indole-3-glycerol phosphate is instructive.

| Feature | This compound (Hypothesized) | Indole-3-glycerol Phosphate |

| Core Moiety | 1H-Indole | 1H-Indole |

| Phosphate Position | 3-position of Indole | Attached to a glycerol side chain at the 3-position of Indole |

| Counterion/Sidechain | Calcium (Ca²⁺) | Glycerol |

| Solubility | Predicted low aqueous solubility | Water-soluble |

| Biological Role | Unknown, potentially in signaling | Intermediate in tryptophan biosynthesis[1][2][3][4] |

The replacement of the hydrophilic glycerol side chain with a calcium ion is expected to significantly decrease the water solubility of the molecule.

Synthesis

Proposed Synthetic Pathway:

A likely method for the synthesis of this compound is a two-step process:

-

Phosphorylation of Indol-3-ol: The synthesis would begin with the phosphorylation of 1H-indol-3-ol (indoxyl). This can be achieved using a phosphorylating agent such as phosphorus oxychloride (POCl₃) in an appropriate solvent.

-

Formation of the Calcium Salt: The resulting 1H-indol-3-yl phosphoric acid is then neutralized with a calcium base, such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃), to yield the this compound salt.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1H-indol-3-yl phosphoric acid

-

Dissolve 1H-indol-3-ol in a suitable anhydrous aprotic solvent (e.g., pyridine or trimethyl phosphate) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric amount of phosphorus oxychloride (POCl₃) dropwise to the cooled solution while stirring.

-

Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by slowly adding ice-cold water.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the 1H-indol-3-yl phosphoric acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Step 2: Formation of this compound

-

Suspend the synthesized 1H-indol-3-yl phosphoric acid in deionized water.

-

Slowly add a stoichiometric amount of calcium hydroxide (Ca(OH)₂) slurry or a solution of calcium chloride (CaCl₂) while monitoring the pH.

-

Adjust the pH to neutral (pH 7.0) to ensure complete salt formation.

-

The resulting precipitate of this compound is collected by filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Dry the final product in a vacuum oven at a moderate temperature.

-

Characterization:

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Outcome |

| FTIR Spectroscopy | Presence of characteristic peaks for P-O, C-O, N-H, and aromatic C-H bonds. |

| ¹H and ³¹P NMR Spectroscopy | Signals corresponding to the protons on the indole ring and a characteristic shift for the phosphate group. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the 1H-indol-3-yl phosphate anion. |

| Elemental Analysis | The percentage of C, H, N, O, P, and Ca should match the calculated values for the empirical formula. |

Experimental Workflow for Synthesis and Characterization:

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Potential Biological Functions and Signaling Pathways

The biological function of this compound is currently unknown. However, based on its structural components—an indole moiety and a phosphate group—we can speculate on its potential roles. Indole and its derivatives are known to have a wide range of biological activities.[5][6] The phosphate group suggests a possible role in cellular signaling, similar to other phosphorylated molecules.

Hypothetical Functions:

-

Enzyme Substrate or Inhibitor: It could serve as a substrate for phosphatases, releasing 1H-indol-3-ol and inorganic phosphate. The controlled release of 1H-indol-3-ol could have localized biological effects. Alternatively, it might act as an inhibitor of certain enzymes, particularly those involved in phosphate metabolism.

-

Signaling Molecule: Phosphorylated molecules are central to many signaling pathways. This compound could potentially act as an intracellular or extracellular signaling molecule, interacting with specific receptors or signaling proteins.

-

Prodrug: It is conceivable that this compound could be designed as a prodrug. The phosphate group could increase stability or alter solubility, with enzymatic cleavage at the target site releasing a biologically active indole derivative.

Speculative Signaling Pathway Involvement:

Given the role of other organophosphates in cellular signaling, one could hypothesize the involvement of this compound in a kinase/phosphatase-regulated pathway.

Caption: A hypothetical signaling pathway involving the phosphorylation and dephosphorylation of 1H-indol-3-ol.

In this speculative pathway, an "indole kinase" would phosphorylate 1H-indol-3-ol to generate 1H-indol-3-yl phosphate, which could then trigger a cellular response. An "indole phosphatase" would reverse this process. The calcium salt would likely be involved in the storage or transport of the phosphate form.

Future Directions and Conclusion

The current body of scientific knowledge on this compound is limited. The information presented in this technical guide is largely based on chemical principles and analogies to better-studied compounds. To fully understand the properties and functions of this molecule, further research is essential.

Key areas for future investigation include:

-

Development and validation of a reliable synthetic protocol.

-

Thorough characterization of its physicochemical properties, including solubility and stability.

-

Screening for biological activity in various assays to identify potential enzymatic interactions or cellular effects.

-

Investigation of its potential role as a signaling molecule or a precursor to other bioactive indole derivatives.

References

- 1. Buy 1-C-(Indol-3-yl)glycerol 3-phosphate | 4220-97-7 [smolecule.com]

- 2. The catalytic mechanism of indole-3-glycerol phosphate synthase: crystal structures of complexes of the enzyme from Sulfolobus solfataricus with substrate analogue, substrate, and product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]

- 4. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Core Mechanism of Indolyl Phosphate Hydrolysis by Alkaline Phosphatase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of indolyl phosphates by alkaline phosphatase (AP), a reaction widely utilized in various biological assays. We delve into the catalytic mechanism of this metalloenzyme, present key kinetic data, and provide detailed experimental protocols for the quantitative analysis of this process. The information herein is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge to effectively utilize and troubleshoot AP-based detection systems.

The Catalytic Machinery of Alkaline Phosphatase

Alkaline phosphatase (EC 3.1.3.1) is a dimeric metalloenzyme that catalyzes the hydrolysis of a wide range of phosphomonoesters, including indolyl phosphates, at alkaline pH. Each monomer of the enzyme contains a highly conserved active site featuring two zinc ions (Zn1 and Zn2) and one magnesium ion (Mg2+), which are crucial for its catalytic activity.

The hydrolysis of a phosphomonoester by alkaline phosphatase proceeds through a "ping-pong" mechanism involving a covalent phosphoserine intermediate. The key steps are as follows:

-

Substrate Binding: The phosphate moiety of the indolyl phosphate substrate coordinates to the two zinc ions in the active site.

-

Nucleophilic Attack: A highly reactive serine residue (Ser102 in E. coli AP), activated by the adjacent Zn2 ion, performs a nucleophilic attack on the phosphorus atom of the substrate.

-

Formation of the Phosphoserine Intermediate: This attack leads to the formation of a transient pentacovalent intermediate, which then collapses, releasing the indoxyl alcohol and forming a covalent phosphoserine intermediate.

-

Hydrolysis of the Intermediate: A water molecule, activated by the Zn1 ion, acts as a nucleophile and attacks the phosphorus atom of the phosphoserine intermediate.

-

Product Release: This second nucleophilic attack results in the cleavage of the phosphate from the serine residue, regenerating the active site serine. The inorganic phosphate is then released, completing the catalytic cycle.

The magnesium ion is not directly involved in the catalytic steps but plays a crucial role in maintaining the structural integrity of the active site, thereby ensuring optimal enzyme activity.

From Indolyl Phosphate to Indigo: The Chromogenic Reaction

The utility of indolyl phosphates as substrates for alkaline phosphatase in many assays stems from the subsequent dimerization of the indoxyl product to form a intensely colored, insoluble indigo dye. A commonly used substrate is 5-bromo-4-chloro-3-indolyl phosphate (BCIP).

The reaction proceeds in two main stages:

-

Enzymatic Hydrolysis: Alkaline phosphatase cleaves the phosphate group from BCIP, generating 5-bromo-4-chloro-3-indoxyl.

-

Oxidative Dimerization: In the presence of an oxidizing agent, typically nitro blue tetrazolium (NBT), the 5-bromo-4-chloro-3-indoxyl molecules undergo oxidative dimerization. This process involves the transfer of electrons to NBT, reducing it to an insoluble, purple formazan precipitate, while the indoxyl molecules dimerize to form the blue 5,5'-dibromo-4,4'-dichloro-indigo. The combination of the blue indigo and the purple formazan results in a dark blue/purple precipitate at the site of enzyme activity.

Quantitative Analysis of Indolyl Phosphate Hydrolysis

While the formation of an insoluble precipitate is advantageous for qualitative applications like Western blotting and immunohistochemistry, it poses a challenge for quantitative kinetic studies. A method has been developed to overcome this by solubilizing the indigo dye product, allowing for spectrophotometric quantification.

Kinetic Parameters

Due to the challenges in quantifying the insoluble indigo product, detailed Michaelis-Menten kinetic data for indolyl phosphate substrates are not as widely reported as for soluble chromogenic substrates like p-nitrophenyl phosphate (pNPP). However, studies that have employed methods to solubilize the indigo product have enabled kinetic analysis. The following table summarizes representative kinetic parameters for alkaline phosphatase with different substrates.

| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| p-Nitrophenyl phosphate (pNPP) | Calf Intestine | 0.76 | 82.98 | 1.1 x 105 | pH 11.0, 37°C, 50 mM Tris-HCl | [1] |

| p-Nitrophenyl phosphate (pNPP) | Calf Intestine | 0.40 | 42.55 | 1.1 x 105 | pH 9.5, 37°C, 100 mM Glycine-NaOH | [1] |

| Naphthol-AS-BI-phosphate | Rat Intestine | 0.26 | - | - | - |

Note: Specific kinetic data for indolyl phosphate hydrolysis is sparse in the literature. The provided data for pNPP and a naphthol-based substrate offer a point of comparison for the general catalytic efficiency of alkaline phosphatase.

Experimental Protocols

Qualitative Assay for Alkaline Phosphatase Activity using BCIP/NBT

This protocol is suitable for applications such as Western blotting and immunohistochemistry where the visualization of the location of alkaline phosphatase activity is desired.

Materials:

-

Alkaline Phosphatase-conjugated antibody or enzyme solution

-

BCIP/NBT substrate solution (commercially available or prepared fresh)

-

Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

Wash buffer: TBS with 0.05% (v/v) Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST)

Procedure:

-

Sample Preparation: Prepare your sample (e.g., blot membrane, tissue slide) according to standard protocols.

-

Blocking: Incubate the sample in blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Primary Antibody Incubation (if applicable): Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the sample three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the alkaline phosphatase-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the sample three times for 5-10 minutes each with TBST.

-

Substrate Incubation: Add the BCIP/NBT substrate solution to the sample, ensuring it is fully covered. Incubate at room temperature in the dark.

-

Color Development: Monitor the development of the dark blue/purple precipitate. The reaction can take from a few minutes to several hours depending on the enzyme concentration.

-

Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing the sample extensively with deionized water.

-

Drying and Imaging: Air dry the sample and document the results by scanning or photography.

Quantitative Assay of Alkaline Phosphatase Activity using BCIP and Indigo Solubilization

This protocol allows for the quantitative determination of alkaline phosphatase activity by solubilizing the indigo dye product for spectrophotometric measurement. This method is adapted from the principles described by Fanjul-Bolado et al.

Materials:

-

Alkaline Phosphatase enzyme

-

5-Bromo-4-chloro-3-indolyl phosphate (BCIP) solution

-

Assay Buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5

-

Reducing Solution: A freshly prepared solution of a suitable reducing agent (e.g., sodium dithionite) in an alkaline buffer.

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Reaction:

-

In a 96-well microplate, add a defined volume of alkaline phosphatase solution (appropriately diluted in assay buffer).

-

Initiate the reaction by adding a saturating concentration of BCIP solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30 minutes). Include a no-enzyme control for background subtraction.

-

-

Indigo Solubilization:

-

To each well, add a volume of the freshly prepared reducing solution. This will reduce the insoluble indigo dye to its soluble, yellow-colored leucoindigo form.

-

-

Spectrophotometric Measurement:

-

Immediately measure the absorbance of the leucoindigo at its maximum absorbance wavelength (around 405-420 nm) using a microplate reader.

-

-

Quantification:

-

The concentration of the product can be determined using a standard curve generated with known concentrations of a stable colored product or by using the molar extinction coefficient of leucoindigo if it has been established under the specific assay conditions.

-

The enzyme activity can then be calculated and expressed in standard units (e.g., µmol of product formed per minute).

-

Conclusion

The hydrolysis of indolyl phosphates by alkaline phosphatase is a robust and versatile enzymatic reaction with broad applications in molecular biology and diagnostics. Understanding the core catalytic mechanism, the subsequent chromogenic reaction, and the methodologies for both qualitative and quantitative analysis is essential for its effective implementation. While the inherent insolubility of the indigo product presents challenges for kinetic studies, innovative methods for its solubilization have paved the way for a more in-depth characterization of this important enzyme-substrate system. This guide provides the fundamental knowledge and practical protocols to empower researchers in their utilization of alkaline phosphatase and indolyl phosphate-based assays.

References

The Role of the Calcium Counter-Ion in Indolyl Phosphate Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolyl phosphates are a class of chemical compounds frequently utilized as chromogenic substrates for phosphatases, particularly alkaline phosphatase (ALP), in a variety of biochemical assays, including ELISA, immunohistochemistry, and Western blotting. The principle of their use lies in the enzymatic cleavage of the phosphate group, which leads to the formation of an indolyl intermediate that subsequently oxidizes to produce a colored, often insoluble, product. The choice of the counter-ion associated with the indolyl phosphate salt can significantly impact its physical properties, most notably its solubility, which is a critical factor for substrate availability in aqueous assay systems. This technical guide provides an in-depth analysis of the role of the calcium counter-ion in the solubility of indolyl phosphates, drawing comparisons with other common salt forms.

Quantitative Data on Indolyl Phosphate Solubility

The solubility of an indolyl phosphate salt is fundamentally dictated by the nature of its counter-ion. While sodium and other monovalent cation salts of indolyl phosphates generally exhibit good aqueous solubility, the introduction of a divalent cation like calcium can drastically alter this characteristic. Based on available data and the known properties of calcium phosphates, a comparative summary of the solubility of various indolyl phosphate salts is presented below.

| Indolyl Phosphate Derivative | Counter-Ion | Solvent | Solubility | Reference |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | Disodium | Water | 50 mg/mL | |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | p-Toluidine | Dimethylformamide (DMF) | Soluble | [1][2] |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | p-Toluidine | Aqueous Buffers | Sparingly soluble | [3] |

| 3-Indoxyl phosphate | Disodium | Water | 50 mg/mL | |

| Indolyl Phosphate (General) | Calcium | Water | Predicted to be poorly soluble | Inferred |

The poor solubility of calcium salts of phosphate-containing compounds is a well-established chemical principle. This is attributed to the strong ionic interactions between the divalent calcium cation (Ca²⁺) and the phosphate anion (PO₄³⁻), leading to the formation of a stable crystal lattice that is not easily disrupted by water molecules. The solubility of calcium phosphates is also highly dependent on pH, with increased solubility in acidic conditions.[4][5] It is therefore highly probable that indolyl phosphate would precipitate in the presence of calcium ions in an aqueous solution, especially at neutral or alkaline pH, which are the typical conditions for alkaline phosphatase assays.

Experimental Protocols

Determination of Aqueous Solubility of Indolyl Phosphate Salts

This protocol outlines a general method for determining the equilibrium solubility of different indolyl phosphate salts in an aqueous buffer.

Materials:

-

Indolyl phosphate salt (e.g., sodium, potassium, calcium salt)

-

Buffer solution of desired pH (e.g., Tris-HCl, pH 8.0)

-

Orbital shaker or magnetic stirrer

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

-

UV-Vis spectrophotometer

-

Standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the indolyl phosphate salt to a known volume of the buffer solution in a sealed container. The excess solid should be clearly visible.

-

Equilibrate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the undissolved solid from the supernatant by either centrifugation at high speed or by passing the supernatant through a 0.22 µm syringe filter. This step is crucial to ensure that no solid particles are present in the sample to be analyzed.

-

-

Quantification of Dissolved Indolyl Phosphate:

-

Prepare a series of standard solutions of the indolyl phosphate salt of known concentrations in the same buffer.

-

Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax) for the indolyl phosphate using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the indolyl phosphate in the filtered supernatant by interpolating its absorbance on the calibration curve. This concentration represents the equilibrium solubility of the salt.

-

Alkaline Phosphatase Activity Assay Using an Indolyl Phosphate Substrate

This protocol describes a colorimetric assay to measure alkaline phosphatase activity using a soluble indolyl phosphate salt.

Materials:

-

Alkaline phosphatase (ALP) enzyme

-

Soluble indolyl phosphate salt solution (e.g., BCIP disodium salt)

-

Assay buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM MgCl₂, pH 8.0)

-

Nitro blue tetrazolium (NBT) solution (optional, for signal enhancement)

-

Microplate reader or spectrophotometer

-

96-well microplate

Procedure:

-

Prepare Substrate Solution: Dissolve the soluble indolyl phosphate salt (and NBT, if used) in the assay buffer to the desired final concentration.

-

Enzyme Reaction:

-

Pipette the substrate solution into the wells of a 96-well microplate.

-

Initiate the reaction by adding a small volume of the alkaline phosphatase solution to each well. Include a negative control with no enzyme.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes).

-

-

Measurement:

-

Monitor the formation of the colored product by measuring the absorbance at the appropriate wavelength (e.g., ~650 nm for the BCIP/NBT product) using a microplate reader at regular intervals or at the end of the incubation period.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the change in absorbance over time. The activity of the alkaline phosphatase is proportional to this rate.

-

Signaling Pathways and Experimental Workflows

Alkaline Phosphatase (ALP) Catalyzed Reaction with Indolyl Phosphate

The enzymatic reaction of alkaline phosphatase with an indolyl phosphate substrate is a fundamental process in many molecular biology techniques. The following diagram illustrates this workflow.

Caption: Workflow of alkaline phosphatase-mediated hydrolysis of indolyl phosphate.

Inositol Phosphate Signaling Pathway and Calcium

While direct evidence for indolyl phosphate-specific signaling pathways is limited, the well-characterized inositol phosphate pathway serves as a relevant model due to the structural similarity of the phosphate head group. This pathway is crucial for intracellular calcium signaling. The presence of extracellular calcium is critical for the long-term propagation of these signals.

Caption: The inositol phosphate signaling pathway leading to calcium release.

Discussion and Conclusion

The selection of a counter-ion for an indolyl phosphate substrate is a critical consideration in assay development. While disodium salts of indolyl phosphates, such as BCIP, are readily soluble in aqueous buffers, the corresponding calcium salts are predicted to be poorly soluble. This is due to the strong ionic interactions between the divalent calcium cation and the phosphate group, a characteristic shared with other calcium phosphate compounds.

The low solubility of a potential calcium indolyl phosphate salt would likely render it unsuitable as a substrate in most standard aqueous enzymatic assays. The limited availability of the dissolved substrate would lead to a significantly reduced reaction rate, or no discernible reaction at all, thereby compromising the sensitivity and reliability of the assay.

In the context of cellular signaling, while indolyl phosphates are primarily used as exogenous substrates, the principles of phosphate-mediated signaling are relevant. The inositol phosphate pathway demonstrates the critical role of phosphate-containing small molecules in mobilizing intracellular calcium stores. The sustained influx of extracellular calcium is often required to replenish these stores and maintain signaling.[6][7][8][9] The presence of high concentrations of free calcium could, in a hypothetical endogenous indolyl phosphate signaling system, lead to the precipitation of the signaling molecule, thereby acting as a negative feedback mechanism.

References

- 1. biotium.com [biotium.com]

- 2. BCIP 99% (HPLC), powder, solubility: in DMF, soluble | Sigma-Aldrich [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ca2+ Influx through Store-operated Calcium Channels Replenishes the Functional Phosphatidylinositol 4,5-Bisphosphate Pool Used by Cysteinyl Leukotriene Type I Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How do inositol phosphates regulate calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inositol phosphate formation and its relationship to calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Therapeutic Potential of Unhalogenated Indolyl Phosphates

An in-depth technical guide on the preliminary investigation of unhalogenated indolyl phosphates for researchers, scientists, and drug development professionals. This guide explores the synthesis, biological activity, and therapeutic potential of these compounds, with a focus on their role as enzyme inhibitors.

Indole-containing compounds are a significant class of natural products and synthetic molecules with a wide array of biological activities.[1] The incorporation of a phosphate or phosphonate group into the indole scaffold can yield compounds that act as mimics of phosphorylated biomolecules, making them valuable tools for probing and inhibiting enzymes involved in phosphate metabolism.[2][3] While much research has focused on halogenated derivatives, unhalogenated indolyl phosphates are emerging as a promising area of investigation, potentially offering different selectivity profiles and metabolic properties.

These molecules have garnered attention primarily as inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes that play crucial roles in regulating cellular signaling pathways.[4] PTPs, such as PTP1B and SHP2, are key negative regulators in insulin, leptin, and growth factor signaling.[5][6] Their overactivity is implicated in diseases like type 2 diabetes, obesity, and cancer, making them attractive targets for drug development.[5][6] This guide provides a preliminary overview of the synthesis, biological evaluation, and mechanism of action of unhalogenated indolyl phosphates as potential therapeutic agents.

Synthetic Strategies for Unhalogenated Indolyl Phosphates

The synthesis of 2-phosphorus-substituted indoles is a key area of focus, as these compounds form the core of many biologically active molecules.[7][8] Several strategies have been developed to introduce a phosphorus functional group onto the indole ring.

One prominent method involves the ring expansion of benzocyclobutenone oxime sulfonates. This reaction is initiated by the nucleophilic addition of a phosphate or phosphine oxide anion to the C=N bond of the oxime sulfonate, which then undergoes ring expansion to yield the desired 2-phosphorus-substituted indole.[7] This method is versatile and allows for a variety of substitution patterns on the indole core.[7]

Another classical approach involves the direct functionalization of an indole derivative. This can be achieved by generating a 2-lithioindole through halogen-lithium exchange or direct lithiation of an N-protected indole.[7] The resulting organolithium species can then react with phosphorus-containing electrophiles, such as chlorodiphenylphosphine, to introduce the phosphorus group at the C2 position.[7]

Biological Activity as Protein Tyrosine Phosphatase (PTP) Inhibitors

Unhalogenated indolyl phosphates and related structures have shown significant promise as inhibitors of protein tyrosine phosphatases (PTPs).[4] PTPs are enzymes that catalyze the dephosphorylation of tyrosine residues on proteins, counteracting the activity of protein tyrosine kinases (PTKs).[9] This reversible phosphorylation is a fundamental mechanism for controlling a vast number of cellular processes.[5]

The Role of PTP1B in Metabolic Disease

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes and obesity.[6] It acts as a primary negative regulator of the insulin and leptin signaling pathways.[5] In the insulin pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrates (IRS), dampening the downstream signal for glucose uptake.[5] By inhibiting PTP1B, indolyl phosphates can potentially enhance insulin sensitivity.[6]

Targeting SHP2 and Other Phosphatases

Beyond PTP1B, other phosphatases are also viable targets. An indole salicylic acid-based library yielded a selective inhibitor for SHP2 (Src homology region 2 domain-containing phosphatase-2) with a Ki of 5.2 μM.[4] SHP2 is a non-receptor PTP involved in growth factor and cytokine signaling pathways, and its inhibition is being explored for cancer therapy. The indole-based scaffold in these inhibitors serves to bridge the active site and adjacent peripheral binding pockets, enhancing selectivity.[4]

Quantitative Biological Data

The inhibitory activity of unhalogenated indolyl derivatives is quantified by metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). The data below, gathered from studies on indole-based phosphatase inhibitors, illustrates their potential.

| Compound ID | Target Phosphatase | Inhibitory Value | Compound Class | Reference |

| 12 (II-B08) | SHP2 | Ki = 5.2 μM | Indole Salicylic Acid | [4] |

| 42 | mPTPB | IC50 = 1.13 μM | Indole-based Carboxylic Acid | [4] |

| Indol-2-ylphosphonamidate 1 | Salicylating Enzymes | Not specified | Indol-2-ylphosphonamidate | [7] |

Note: The referenced literature often focuses on broader classes like "indole-based" inhibitors. Specific quantitative data for purely unhalogenated indolyl phosphates is an area requiring further dedicated investigation.

Experimental Protocols

Reproducible and detailed experimental methods are crucial for the preliminary investigation of novel compounds. Below are representative protocols for the synthesis and biological evaluation of indolyl phosphates.

General Protocol for PTP Inhibition Assay

This protocol describes a common method for measuring the inhibition of a protein tyrosine phosphatase, such as PTP1B, using a chromogenic substrate.

References

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]

- 2. The Role of the Phosphorus Atom in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule tools for functional interrogation of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2‑Phosphorus-Substituted Indoles via Ring Expansion of Benzocyclobutenone Oxime Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress in the synthesis of phosphorus-containing indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 1H-indol-3-yl Phosphate Derivatives for Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-indol-3-yl phosphate derivatives and their application in enzymatic assays. These versatile substrates are instrumental in the detection and quantification of various phosphatases, playing a crucial role in diverse research areas, from molecular biology to drug discovery. This document details the underlying chemistry, summarizes available quantitative data, provides experimental protocols, and visualizes the associated biochemical processes.

Core Principles of 1H-indol-3-yl Phosphate Derivatives in Enzymatic Assays

1H-indol-3-yl phosphate derivatives are chromogenic, fluorogenic, or chemiluminescent substrates designed to detect phosphatase activity. The fundamental principle of these assays lies in the enzymatic hydrolysis of the phosphate group from the indolyl ring by a phosphatase. This enzymatic cleavage generates an unstable indoxyl intermediate, which then undergoes rapid oxidation and dimerization to form a highly colored and often insoluble indigo dye. The intensity of the resulting color, fluorescence, or light emission is directly proportional to the phosphatase activity in the sample.

The most commonly used derivative is 5-bromo-4-chloro-3-indolyl phosphate (BCIP). In many applications, it is paired with nitro blue tetrazolium (NBT), which acts as an oxidant and becomes reduced to a dark blue, insoluble formazan precipitate. This enhances the signal and sensitivity of the assay.

Data Presentation: Properties of 1H-indol-3-yl Phosphate Derivatives and Their Products

Quantitative data for 1H-indol-3-yl phosphate derivatives is crucial for assay design and comparison. The following tables summarize the available kinetic and spectroscopic data for some common derivatives. It is important to note that comprehensive quantitative data, especially kinetic parameters for a wide range of indolyl phosphate derivatives, is not extensively available in the literature. Much of the reported kinetic data for phosphatases relies on the substrate p-nitrophenyl phosphate (pNPP).

Table 1: Kinetic Parameters of Alkaline Phosphatase with Various Substrates

| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/unit) | Buffer | pH | Reference |

| p-Nitrophenyl phosphate (pNPP) | Calf Intestinal Alkaline Phosphatase | 0.76 | 3.12 | Tris-HCl | 11.0 | [1] |

| p-Nitrophenyl phosphate (pNPP) | Calf Intestinal Alkaline Phosphatase | 0.4 | 1.6 | Glycine-NaOH | 9.5 | [1] |

| p-Nitrophenyl phosphate (pNPP) | U266 cell Alkaline Phosphatase | 3.57 | - | Diethanolamine | - | [2] |

| Naphthol-As-Bi-phosphate | Rat Intestinal Alkaline Phosphatase | 0.81 | 3.99 A.U. | - | - | [3] |

Table 2: Spectroscopic Properties of Indigo Dyes Produced from Indolyl Derivatives

| Derivative | Resulting Dye | Solvent | Absorption Max (λmax, nm) | Reference |

| Indole | Indigo | DMF/MeOH (1:1) | ~600 | [4] |

| 4-chloroindole | 4,4'-dichloroindigo | DMF/MeOH (1:1) | - | [4] |

| 5-chloroindole | 5,5'-dichloroindigo | DMF/MeOH (1:1) | - | [4] |

| 6-chloroindole | 6,6'-dichloroindigo | DMF/MeOH (1:1) | - | [4] |

| 6-bromoindole | 6,6'-dibromoindigo | DMF/MeOH (1:1) | - | [4] |

| 6-fluoroindole | 6,6'-difluoroindigo | DMF/MeOH (1:1) | - | [4] |

| BCIP Red | - | - | 565 | [5] |

| BCIP Pink | - | - | 540 | [5] |

| 5,5'-dichloroindigo | - | DMSO:H2O (50:50) | 645 | [6] |

| 5,5'-dibromoindigo | - | DMSO:H2O (50:50) | 623 | [6] |

| 6,6'-dichloroindigo | - | DMSO:H2O (50:50) | 527 | [6] |

| 6,6'-dibromoindigo | - | DMSO:H2O (50:50) | 520 | [6] |

| 7,7'-dichloroindigo | - | DMSO:H2O (50:50) | 600 | [6] |

| 7,7'-dibromoindigo | - | DMSO:H2O (50:50) | 570 | [6] |

Experimental Protocols

Detailed methodologies are essential for the successful application of 1H-indol-3-yl phosphate derivatives in enzymatic assays. Below are protocols for their synthesis and use in common immunoassays.

Synthesis of 5-bromo-6-chloro-3-indoxyl octyl ester

A recently disclosed patent outlines a method for the synthesis of 5-bromo-6-chloro-3-indoxyl octyl ester, a chromogenic substrate for detecting specific octanoate esterase in Salmonella. The process involves a multi-step synthesis starting from 4-chloro-2-aminobenzoic acid.

Reaction Steps:

-

Bromination: 4-chloro-2-aminobenzoic acid reacts with N-bromosuccinimide to yield 5-bromo-4-chloro-2-aminobenzoic acid.

-

Nucleophilic Substitution: The product from the previous step reacts with sodium chloroacetate to form N-(4-bromo-5-chloro-2-carboxy) phenylglycine.

-

Cyclization and Decarboxylation: N-(4-bromo-5-chloro-2-carboxy) phenylglycine undergoes cyclization and decarboxylation to produce 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester.

-

Selective Esterification: Finally, 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester is reacted with octanoyl chloride to yield the final product, 5-bromo-6-chloro-3-indole octyl ester.

This method is reported to be efficient, safe, and suitable for large-scale synthesis.

Western Blotting with BCIP/NBT

This protocol describes the use of BCIP/NBT for the chromogenic detection of alkaline phosphatase (AP)-conjugated antibodies in Western blotting.

Materials:

-

Membrane with transferred proteins

-

Primary antibody

-

AP-conjugated secondary antibody

-

Tris-buffered saline (TBS)

-

TBS with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

BCIP/NBT substrate solution

Procedure:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Substrate Incubation: Incubate the membrane with the BCIP/NBT substrate solution in the dark. Monitor the development of the colored precipitate.

-

Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane with deionized water.

ELISA with Indolyl Phosphate Substrates

This protocol outlines a general procedure for an enzyme-linked immunosorbent assay (ELISA) using an indolyl phosphate substrate for detection.

Materials:

-

96-well microplate

-

Coating antigen or capture antibody

-

Blocking buffer

-

Primary antibody

-

AP-conjugated secondary antibody or detection antibody

-

Wash buffer (e.g., PBST)

-

Indolyl phosphate substrate solution

-

Stop solution (optional)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of the microplate with the antigen or capture antibody and incubate.

-

Washing: Wash the plate to remove unbound antigen/antibody.

-

Blocking: Add blocking buffer to each well to prevent non-specific binding.

-

Sample/Primary Antibody Incubation: Add the sample or primary antibody to the wells and incubate.

-

Washing: Wash the plate to remove unbound components.

-

Secondary/Detection Antibody Incubation: Add the AP-conjugated secondary or detection antibody and incubate.

-

Washing: Wash the plate thoroughly.

-

Substrate Addition: Add the indolyl phosphate substrate solution to each well.

-

Signal Development: Incubate the plate to allow for color development.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. A stop solution can be added before reading if necessary.

Application in Signaling Pathway Analysis

Phosphatases are critical regulators of cellular signaling pathways, often acting in opposition to kinases to control the phosphorylation state of key signaling proteins. 1H-indol-3-yl phosphate derivatives can be employed to measure the activity of specific phosphatases within these pathways, providing insights into their regulation and function.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The activity of this pathway is tightly controlled by phosphatases such as PTEN (Phosphatase and Tensin Homolog) and PHLPP (PH domain and Leucine rich repeat Protein Phosphatase). Indole compounds and their derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[7] While direct measurement of phosphatase activity within this pathway using indolyl phosphate substrates is not extensively documented, these substrates can be used in in vitro assays to screen for inhibitors or activators of phosphatases that regulate this pathway.

For instance, PHLPP is a phosphatase that directly dephosphorylates and inactivates Akt.[8] An in vitro assay using purified PHLPP and a generic indolyl phosphate substrate could be used to screen for compounds that modulate PHLPP activity. Hits from this screen could then be further validated for their effects on Akt phosphorylation in cell-based assays.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and stress responses. The activation of MAPKs is regulated by dual-specificity phosphatases (DUSPs), also known as MAPK phosphatases (MKPs).[9] These enzymes dephosphorylate both threonine and tyrosine residues in the activation loop of MAPKs.

Assays using 1H-indol-3-yl phosphate derivatives can be adapted to measure the activity of these DUSPs. For example, a recombinant DUSP could be incubated with a phosphorylated MAPK substrate in the presence of an indolyl phosphate. The amount of free phosphate released by the DUSP from the indolyl phosphate would be proportional to its activity. This approach, however, measures the general phosphatase activity and not the specific activity towards the MAPK substrate. A more specific assay would involve the detection of the dephosphorylated MAPK substrate itself.

Conclusion

1H-indol-3-yl phosphate derivatives are invaluable tools for the detection and quantification of phosphatase activity. While BCIP remains the most widely used substrate, a variety of other derivatives with different colored products are available. This technical guide has provided an overview of the principles of these assays, summarized the available quantitative data, and presented detailed experimental protocols. The application of these substrates in studying the role of phosphatases in complex signaling pathways is an expanding area of research. Further development of derivatives with improved sensitivity, specificity, and diverse spectroscopic properties will continue to enhance their utility in both basic research and drug discovery.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAP kinase phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Landscape of Indole-Containing Organophosphorus Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The fusion of the indole scaffold, a privileged motif in medicinal chemistry, with the versatile chemistry of organophosphorus compounds has yielded a class of molecules with significant and diverse biochemical roles.[1][2][3] Indole, a heterocyclic aromatic compound, is a core structure in numerous natural products, pharmaceuticals, and endogenous molecules like tryptophan and serotonin.[4] Organophosphorus compounds, characterized by a carbon-phosphorus bond, are widely utilized as pesticides, industrial chemicals, and therapeutic agents, primarily due to their ability to interact with key enzymatic targets.[5] This technical guide provides an in-depth exploration of the biochemical functions of hybrid indole-containing organophosphorus compounds, focusing on their mechanisms of action, relevant quantitative data, experimental methodologies, and the signaling pathways they modulate. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this unique chemical space for therapeutic innovation.

Core Biochemical Roles and Mechanisms of Action

Indole-containing organophosphorus compounds exert their biological effects through a variety of mechanisms, most prominently through the inhibition of critical enzymes and modulation of cellular signaling pathways.

Enzyme Inhibition

The primary and most studied biochemical role of this class of compounds is enzyme inhibition. The organophosphorus moiety frequently acts as a pharmacophore that forms stable, often covalent, interactions with amino acid residues in the active sites of target enzymes.

-

Cholinesterase Inhibition: A hallmark of many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[6][7] Indole-based organophosphorus compounds have been investigated as AChE and butyrylcholinesterase (BChE) inhibitors for potential applications in treating neurodegenerative diseases like Alzheimer's.[8] The mechanism involves the phosphorylation of a serine residue in the enzyme's active site, leading to its inactivation and a subsequent buildup of acetylcholine in synaptic clefts.[6][9]

-

HIV-1 Reverse Transcriptase Inhibition: Specific aryl-phospho-indole derivatives have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[10] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA, a crucial step in the HIV life cycle.

-

Tubulin Polymerization Inhibition: The indole nucleus is a core structure in a multitude of compounds that inhibit tubulin polymerization, a key process in cell division.[4] The incorporation of an organophosphorus group can modulate this activity. These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest in the G2/M phase and subsequent apoptosis in cancer cells.[11]

-

Inhibition of Bacterial Enzymes: Certain indol-2-ylphosphonamidates have been shown to inhibit salicylating enzymes that are essential for siderophore biosynthesis in bacteria.[12] Siderophores are crucial for bacterial iron acquisition, and their inhibition curtails the virulence of pathogens such as Yersinia pestis (plague) and Mycobacterium tuberculosis (tuberculosis).[12]

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, organophosphorus compounds are known to significantly impact intracellular signaling cascades, which can trigger a range of cellular responses from proliferation to programmed cell death (apoptosis).

-

MAPK Signaling Pathway: Exposure to organophosphorus compounds can induce the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38-MAPK pathways.[13][14] The activation of these pathways is a response to cellular stress and can have dual outcomes: ERK1/2 activation is often associated with cell survival, whereas sustained activation of JNK and p38-MAPK typically promotes apoptosis.[13][15] This modulation can be a key mechanism behind the cytotoxic effects of these compounds in cancer cells.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative indole-containing organophosphorus and related indole-based compounds, highlighting their potency in various biological assays.

Table 1: Enzyme Inhibition Data

| Compound Class | Specific Compound Example | Target Enzyme | IC₅₀ / Potency | Reference |

|---|---|---|---|---|

| Indole-based Hydrazones | Compound 12b | eeAChE¹ | 11.33 µM | [8] |

| Indole-based Hydrazones | Compound 12a | eqBChE² | 4.33 µM | [8] |

| Aryl-phospho-indoles | Compound 14 (racemic) | HIV-1 Reverse Transcriptase (Wild Type) | EC₅₀ = 0.003 µM | [10] |

| Aryl-phospho-indoles | Compound 14 (racemic) | HIV-1 Reverse Transcriptase (K103N Mutant) | EC₅₀ = 0.015 µM | [10] |

| Indole-Benzimidazole Hybrid | Compound 9 | Tubulin Polymerization | IC₅₀ = 1.5 ± 0.56 µM | [11] |

¹electrophorus electricus Acetylcholinesterase ²equine Butyrylcholinesterase

Table 2: Cytotoxicity Data

| Compound Class | Specific Compound Example | Cell Line | IC₅₀ | Reference |

|---|---|---|---|---|

| Duocarmycin SA Analogue | Phosphonate Analogue | HeLa S3, KPL-4 | Greater cytotoxicity than Duocarmycin SA | [12] |

| Indole-Benzimidazole Hybrid | Compound 9 | A549 (Lung Cancer) | 2.4 ± 0.42 µM | [11] |

| Indole-Benzimidazole Hybrid | Compound 9 | HepG2 (Liver Cancer) | 3.8 ± 0.5 µM | [11] |

| Indole-Benzimidazole Hybrid | Compound 9 | MCF-7 (Breast Cancer) | 5.1 ± 0.42 µM | [11] |

| Bis-Indole Alkaloid | Indirubin (30) | HeLa (Cervical Cancer) | 40 µM |[11] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols derived from the literature.

Protocol 1: Synthesis of Aryl-Phospho-Indoles (NNRTIs)

This protocol is adapted from the synthesis of 3-phenylphosphinate-2-carboxamide indoles.[10]

-

Preparation of the Indole Core: Start with a commercially available substituted 5-chloro-indole-2-carboxylate.

-

Phosphinylation Reaction: To a solution of the indole carboxylate in an anhydrous solvent like THF at -78 °C under an inert atmosphere (e.g., Argon), add a strong base such as n-butyllithium (n-BuLi) dropwise to deprotonate the indole nitrogen.

-

After stirring for 30 minutes, add a solution of the desired arylphosphinic chloride (e.g., phenylphosphinic chloride) in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product (a 3-arylphosphinyl-indole-2-carboxylate) using silica gel column chromatography.

-

Amidation: Convert the ester to the corresponding primary amide by treating it with a solution of ammonia in methanol in a sealed tube at elevated temperature (e.g., 80 °C) for several hours.

-

Final Purification: After cooling, concentrate the reaction mixture and purify the final aryl-phospho-indole product by recrystallization or column chromatography. Purity should be confirmed by HPLC and structure verified by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.[10][16]

Protocol 2: HIV-1 Infected Cell Inhibition Assay

This protocol outlines a cell-based assay to determine the anti-HIV-1 activity of synthesized compounds.[10]

-

Cell Culture: Culture human T-cell line (e.g., MT-4 cells) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, maintained in a humidified incubator at 37 °C with 5% CO₂.

-

Viral Infection: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Infect the pre-treated cells with a known titer of HIV-1 virus stock (e.g., IIIB strain for wild-type) at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells in the presence of the test compound for a period of 4-5 days to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication by quantifying the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the compound concentration that inhibits viral production by 50% (EC₅₀) by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compound on uninfected MT-4 cells using a standard assay (e.g., MTT or XTT) to determine the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI), a measure of the compound's therapeutic window.

Visualizations of Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biochemical interactions and experimental workflows.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by an indole-organophosphorus compound.

Signaling Pathway: MAPK-Mediated Apoptosis

Caption: Simplified MAPK signaling pathway leading to apoptosis upon cellular stress induced by an indole-OP compound.

Experimental Workflow: Synthesis to Biological Evaluation

Caption: General experimental workflow from compound design and synthesis to biological evaluation.

Conclusion and Future Perspectives

Indole-containing organophosphorus compounds represent a compelling area of research for drug discovery. Their diverse biochemical activities, ranging from potent enzyme inhibition against viral, bacterial, and human targets to the nuanced modulation of critical cell signaling pathways like MAPK, underscore their therapeutic potential. The ability to systematically modify both the indole scaffold and the organophosphorus moiety allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research should focus on expanding the chemical diversity of this class, exploring novel biological targets, and employing structure-based drug design to optimize lead compounds. A deeper understanding of their interactions with off-target proteins and their metabolic fate will be crucial for translating these promising molecules into safe and effective clinical candidates for treating a wide spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. [Organophosphorus compounds: classification and enzyme reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2‑Phosphorus-Substituted Indoles via Ring Expansion of Benzocyclobutenone Oxime Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organophosphorus Compounds and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of Indolyl Phosphate-Enzyme Interactions: A Technical Guide

Introduction

Indolyl phosphates are a class of molecules crucial to various biological processes, most notably as intermediates in the biosynthesis of tryptophan. The intricate interactions between these molecules and enzymes are fundamental to cellular function and present significant opportunities for drug development, particularly in creating novel antibiotics and anticancer agents. Theoretical modeling has emerged as an indispensable tool for dissecting these interactions at an atomic level, providing insights that are often inaccessible through experimental methods alone. By simulating the dynamic behavior of enzyme-ligand complexes, researchers can elucidate reaction mechanisms, predict binding affinities, and guide the rational design of potent and specific inhibitors.

This technical guide provides an in-depth overview of the core computational methodologies used to model indolyl phosphate-enzyme interactions. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage these techniques to accelerate their research. The guide details the primary theoretical approaches, presents key quantitative data from the literature, outlines generalized experimental protocols, and visualizes critical pathways and workflows.

Key Enzymes and Their Biological Context

The most extensively studied enzyme in this context is Indole-3-glycerol Phosphate Synthase (IGPS) , a key player in the tryptophan biosynthetic pathway. This pathway is essential for many microorganisms but absent in humans, making its enzymes attractive targets for antimicrobial drugs. Other enzyme classes, such as protein kinases and phosphatases, also interact with indole-containing molecules, highlighting the broad relevance of this chemical scaffold in drug design.

| Enzyme | Function | Biological Pathway | Significance as a Drug Target |

| Indole-3-glycerol Phosphate Synthase (IGPS) | Catalyzes the ring closure of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to form indole-3-glycerol phosphate (IGP). | Tryptophan Biosynthesis | High potential for antibiotics (e.g., against M. tuberculosis). |

| Protein Kinases | Transfer phosphate groups from ATP to specific amino acid residues, often regulated by indole-based competitive inhibitors. | Signal Transduction | Established targets in oncology and inflammatory diseases. |

| Alkaline Phosphatase (AP) | Catalyzes the hydrolysis of phosphate monoesters, including indoxyl phosphates like BCIP, used in diagnostic assays. | Phosphate Metabolism | Primarily used in diagnostics and biotechnology applications. |

| Protein Tyrosine Phosphatases (PTPs) | Remove phosphate groups from tyrosine residues. Some inhibitors may target secondary aryl phosphate-binding sites. | Signal Transduction | Targets for metabolic diseases, oncology, and autoimmune disorders. |

Core Theoretical Modeling Techniques

Computational modeling of enzyme-ligand interactions primarily relies on a hierarchy of methods, each offering a different balance of accuracy and computational cost.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. It is a computationally efficient method ideal for virtual screening of large compound libraries to identify potential inhibitors. The process involves sampling numerous conformations of the ligand within the enzyme's active site and scoring them based on a force field to estimate binding energy.

Quantitative Data: Molecular Docking of Indole Derivatives

| Target Enzyme | Ligand/Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| UDP-N-acetylmuramate-l-alanine ligase (MurC) | Compound 9 (Indole-based heterocyclic) | -11.5 | Hydrogen bonds and pi-stacked interactions | |

| Human lanosterol 14α-demethylase | Compound 9 (Indole-based heterocyclic) | -8.5 | Not specified | |

| E. coli MurB Enzyme | Compound 5b (Indolylmethylen-thioxothiazolidine) | -8.78 | Three favorable hydrogen bond interactions | |

| S. aureus Thymidylate kinase | Bis(indolyl)pyridine derivative 7c | -9.2 | Not specified | |

| Glycogen Phosphorylase (GP) | N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole | -8.5 to -9.5 (across isozymes) | Key hydrogen bonds and hydrophobic interactions |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for every atom in the system over time. This technique is invaluable for studying how an enzyme's structure, particularly flexible regions like active site loops, changes in response to substrate binding, catalysis, and product release. For IGPS, MD simulations have been crucial in identifying the roles of specific residues and understanding how loop movements gate access to the active site.

Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM methods offer the highest level of accuracy for studying enzymatic reactions. In this hybrid approach, the chemically active region of the enzyme's active site (e.g., the substrate and key catalytic residues) is treated with quantum mechanics, which can accurately model bond-making and bond-breaking events. The rest of the protein and solvent environment is treated with classical molecular mechanics (MM) for computational efficiency. This approach is the gold standard for elucidating detailed reaction mechanisms and calculating activation energies.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological and computational processes.

Caption: The Tryptophan Biosynthesis Pathway highlighting the critical step catalyzed by IGPS.

Methodological & Application

Application Notes and Protocols for Chromogenic Western Blot Detection Using an Indolyl Phosphate Substrate System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of an indolyl phosphate-based chromogenic substrate system, specifically 5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP) in conjunction with Nitro Blue Tetrazolium (NBT), for the detection of alkaline phosphatase (AP) conjugated secondary antibodies in Western blotting applications. This method offers a simple, cost-effective, and reliable way to visualize proteins of interest.

Principle of Detection

The detection method relies on the enzymatic activity of alkaline phosphatase. AP dephosphorylates the BCIP substrate, leading to the formation of an intermediate that subsequently oxidizes and dimerizes to produce a blue-colored precipitate.[1] In the presence of NBT, the intermediate reduces NBT to an insoluble purple formazan. The combination of these two reactions results in the deposition of a dark blue/purple precipitate at the location of the target protein on the membrane, allowing for direct visualization without the need for specialized imaging equipment.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of the BCIP/NBT substrate system in Western blotting.

| Parameter | Recommended Value/Range | Notes |

| Primary Antibody Dilution | 1:1,000 - 1:10,000 | Optimal dilution should be determined empirically. |

| AP-Conjugated Secondary Antibody Dilution | 1:2,500 - 1:20,000 | Titration is necessary to achieve a high signal-to-noise ratio. |

| BCIP/NBT Substrate Incubation Time | 5 - 30 minutes | Monitor color development and stop the reaction when the desired band intensity is reached.[3] |

| Incubation Temperature | Room Temperature | |

| Washing Steps (Post-Antibody) | 3 x 5 minutes | Thorough washing is crucial to minimize background signal. |

| Stopping the Reaction | Wash with deionized water | Rinsing with water effectively stops the enzymatic reaction.[3] |